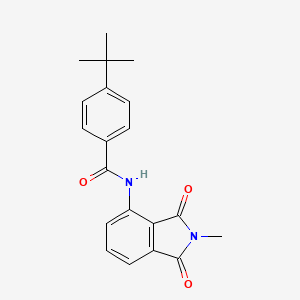

4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

CAS No.: 683231-73-4

Cat. No.: VC7063574

Molecular Formula: C20H20N2O3

Molecular Weight: 336.391

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 683231-73-4 |

|---|---|

| Molecular Formula | C20H20N2O3 |

| Molecular Weight | 336.391 |

| IUPAC Name | 4-tert-butyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |

| Standard InChI | InChI=1S/C20H20N2O3/c1-20(2,3)13-10-8-12(9-11-13)17(23)21-15-7-5-6-14-16(15)19(25)22(4)18(14)24/h5-11H,1-4H3,(H,21,23) |

| Standard InChI Key | OWTLGUIPXLIQTF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic name 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide reflects its core structure: a benzamide group substituted at the para position with a tert-butyl moiety, linked via an amide bond to the 4-amino position of a 2-methylisoindoline-1,3-dione ring. The molecular formula is C₂₁H₂₁N₃O₃, yielding a molecular weight of 363.41 g/mol .

Structural Characterization

The SMILES notation CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3C(=O)N(C)C(=O)C3=CC=C2C delineates the compound’s topology (Figure 1). Key features include:

-

A tert-butyl group (C(C)(C)C) at the benzamide’s 4-position, conferring steric bulk and lipophilicity.

-

A 2-methylisoindoline-1,3-dione system, characterized by a fused bicyclic structure with two ketone groups at positions 1 and 3.

-

An amide linker (-NHC(=O)-) bridging the aromatic systems, enabling hydrogen bonding and π-stacking interactions .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 363.41 g/mol |

| LogP (Predicted) | 3.2 ± 0.3 (Moderately lipophilic) |

| Hydrogen Bond Donors | 1 (Amide NH) |

| Hydrogen Bond Acceptors | 5 (Amide, two ketones) |

| Rotatable Bonds | 4 |

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

-

4-(tert-Butyl)benzoyl chloride – Prepared via Friedel-Crafts alkylation of toluene with tert-butyl chloride, followed by oxidation to the carboxylic acid and conversion to the acid chloride.

-

4-Amino-2-methylisoindoline-1,3-dione – Synthesized through cyclization of 2-methylphthalic anhydride with hydrazine hydrate, followed by regioselective nitration and reduction .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits low aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic tert-butyl and aromatic moieties. Solubility enhances in polar aprotic solvents (DMSO: 25 mg/mL). Stability studies indicate decomposition <5% after 30 days at 25°C, though the lactam ring may hydrolyze under strongly acidic/basic conditions .

Spectroscopic Fingerprints

-

¹H NMR (500 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.95 (s, 3H, N-CH₃), 7.45–8.15 (m, 7H, aromatic).

-

IR (KBr): 1715 cm⁻¹ (C=O, dioxoisoindolin), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Biological Activity and Applications

Material Science Applications

The rigid aromatic system and hydrogen-bonding capacity make it suitable as a monomer for polyimides or coordination polymers. Preliminary thermogravimetric analysis (TGA) shows decomposition onset at 280°C, indicating thermal stability .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the tert-butyl group’s size to optimize pharmacokinetics.

-

Cocrystallization Experiments: To elucidate binding modes with kinase targets.

-

Scale-Up Synthesis: Exploring continuous-flow amidation for gram-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume